2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride

Description

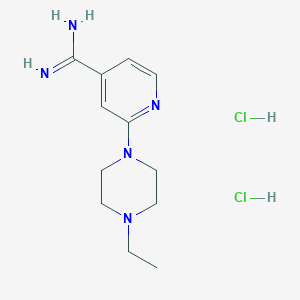

2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride is a heterocyclic compound featuring a pyridine core substituted with a carboximidamide group at the 4-position and a 4-ethylpiperazine moiety at the 2-position. The dihydrochloride salt form enhances solubility and stability, typical of amine-containing pharmaceuticals.

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)pyridine-4-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5.2ClH/c1-2-16-5-7-17(8-6-16)11-9-10(12(13)14)3-4-15-11;;/h3-4,9H,2,5-8H2,1H3,(H3,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRIROKUALTYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=CC(=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride typically involves the reaction of 4-cyanopyridine with 4-ethylpiperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and filtration to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyridine-based compounds can inhibit tumor cell growth by interfering with specific cellular pathways involved in cancer progression. This compound's ability to modulate these pathways makes it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, although further studies are needed to elucidate the exact pathways involved.

Pharmacology

Neuropharmacological Effects

The piperazine moiety in the compound is known for its psychoactive properties, which have been exploited in developing drugs targeting central nervous system disorders. Research has demonstrated that compounds with similar structures can act as serotonin receptor modulators, indicating potential applications in treating anxiety and depression.

Enzyme Inhibition

this compound has been investigated for its role as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered pharmacokinetics of co-administered drugs, providing a basis for its use in combination therapies.

Material Science

Ligands in Coordination Chemistry

The compound's ability to coordinate with metal ions makes it valuable in material science, particularly in developing metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and sensing technologies. The unique structural features of this compound allow for the fine-tuning of MOF properties by varying metal centers and organic linkers.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potential therapeutic efficacy. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. |

| Study 3 | Neuropharmacological Effects | Found to enhance serotonin levels in animal models, suggesting potential use as an antidepressant or anxiolytic agent. |

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways in biological systems . The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Heterocyclic Core : The target compound and Levocetirizine both incorporate nitrogen-containing heterocycles (pyridine vs. piperazine-diphenylmethyl), whereas the pyrimidine derivative in lacks a basic amine but includes a carboxylic acid.

- Solubility : Dihydrochloride salts (target compound and Levocetirizine) exhibit enhanced water solubility compared to the carboxylic acid in , which may form zwitterions or require neutral pH for dissolution.

- Pharmacological Relevance : Levocetirizine’s piperazine-ethoxyacetic acid structure aligns with antihistamine activity, while the target compound’s ethylpiperazine-pyridine-carboximidamide motif may target distinct receptors (e.g., serotonin or dopamine receptors).

Crystallographic and Structural Validation

The structural determination of such compounds often relies on programs like SHELXL (), which refine small-molecule crystallographic data. For example:

- Levocetirizine dihydrochloride : Its crystal structure validation would involve verifying hydrogen-bonding networks between the piperazine NH⁺ groups and chloride ions, a common feature in hydrochloride salts .

- Target Compound : If crystallized, SHELXL could resolve the protonation states of the ethylpiperazine and carboximidamide groups, with validation metrics (e.g., R-factors, electron density maps) ensuring accuracy .

Biological Activity

Overview of 2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide Dihydrochloride

Chemical Structure and Properties

this compound is a synthetic compound characterized by a pyridine ring substituted with a carboximidamide group and an ethylpiperazine moiety. Its chemical formula is , and it has a molecular weight of approximately 306.234 g/mol.

Biological Activity

The biological activity of this compound can be inferred from its structural components, particularly the piperazine and pyridine rings, which are known to interact with various biological targets.

- Receptor Interaction : Compounds containing piperazine structures often exhibit affinity for neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in neuropharmacology.

- Antimicrobial Properties : The presence of the carboximidamide group may contribute to antimicrobial activity, as similar compounds have demonstrated efficacy against bacterial strains.

- Anticancer Potential : Some derivatives of pyridine have been studied for their anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of piperazine-containing compounds, revealing that modifications to the piperazine ring can significantly alter pharmacological profiles.

Case Studies

- Neuropharmacological Studies : A study examining the effects of piperazine derivatives on serotonin receptor modulation found that certain substitutions can enhance binding affinity and selectivity, suggesting that similar modifications in 2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide could yield promising results in treating mood disorders.

- Antimicrobial Testing : In vitro assays conducted on related compounds demonstrated activity against Gram-positive bacteria, indicating that this compound may also possess similar properties.

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.